2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
CAS No.:
Cat. No.: VC15035558
Molecular Formula: C20H14N6O3
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14N6O3 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 8-(2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
| Standard InChI | InChI=1S/C20H14N6O3/c1-29-17-5-3-2-4-16(17)25-8-6-14-12(18(25)27)10-13-15(23-14)7-9-26(19(13)28)20-21-11-22-24-20/h2-11H,1H3,(H,21,22,24) |
| Standard InChI Key | DZLYWYZDPBZNIC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5 |
Introduction
The compound 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic molecule featuring a pyrido[4,3-b] naphthyridine core structure, which is a fused bicyclic system containing nitrogen atoms. This compound incorporates a 1H-1,2,4-triazole moiety, known for its potential biological activity and reactivity, and a methoxyphenyl group that enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione involves multiple steps, each requiring optimization to achieve high purity and yield. While specific synthesis protocols are not detailed in the search results, similar compounds often involve reactions such as condensations, cyclizations, and substitutions to form the complex heterocyclic structure.
Potential Applications
Given its complex structure and potential biological activity, this compound could have applications in various fields, including medicinal chemistry. Interaction studies using techniques like NMR or molecular docking are crucial for understanding how it interacts with biological targets, which will provide insights into its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine | Contains triazole and methoxyphenyl groups | Fluorine substitution may enhance lipophilicity |
| 4-Methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | Triazole with nitrophenyl group | Nitro group introduces electron-withdrawing effects |
| 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine | Features a pyridine ring | Amino group may enhance hydrogen bonding interactions |
The uniqueness of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione lies in its complex fused bicyclic structure combined with both triazole and naphthyridine functionalities, potentially offering distinct pharmacological profiles compared to simpler derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume